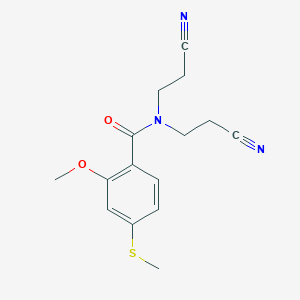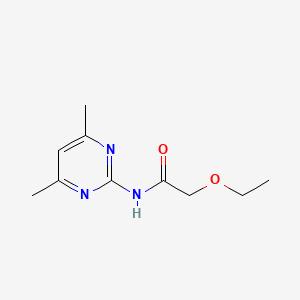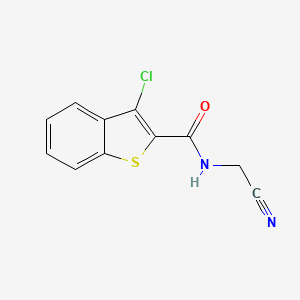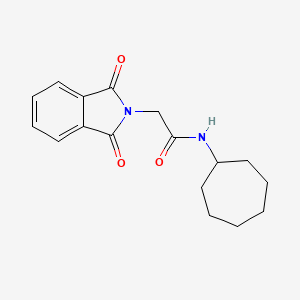![molecular formula C22H20N2O2 B11174459 3-[(phenylcarbonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B11174459.png)
3-[(phenylcarbonyl)amino]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-(2-phenylethyl)benzamide is a compound belonging to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications . This compound is characterized by its unique structure, which includes two benzamide groups connected by a phenylethyl chain.
Preparation Methods
The synthesis of 3-benzamido-N-(2-phenylethyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-benzamido-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylethyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the amide groups, converting them into amines.
Substitution: The benzamide groups can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-benzamido-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antibacterial and antioxidant properties. It has shown effectiveness against various gram-positive and gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have applications in treating conditions such as cancer, inflammation, and bacterial infections.
Industry: In industrial applications, it is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular pathways. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
3-benzamido-N-(2-phenylethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-phenylethyl)benzamide: This compound lacks the additional benzamide group, making it less complex and potentially less effective in certain applications.
3-benzamido-N-(2-methylphenyl)benzamide: The presence of a methyl group instead of a phenylethyl chain alters its chemical properties and reactivity.
3-acetoxy-2-methylbenzamide:
The uniqueness of 3-benzamido-N-(2-phenylethyl)benzamide lies in its dual benzamide structure connected by a phenylethyl chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-benzamido-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H20N2O2/c25-21(23-15-14-17-8-3-1-4-9-17)19-12-7-13-20(16-19)24-22(26)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,23,25)(H,24,26) |
InChI Key |
NKHHGUHADXQHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11174376.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide](/img/structure/B11174387.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11174389.png)
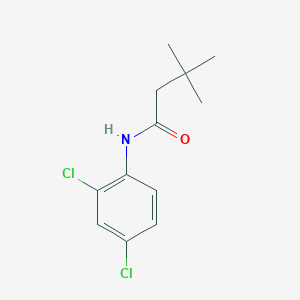
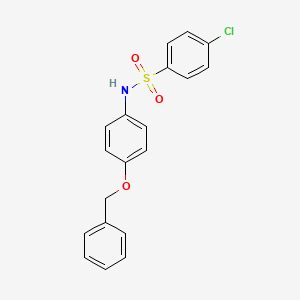
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11174430.png)
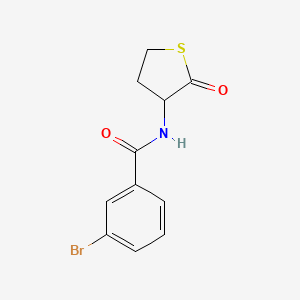
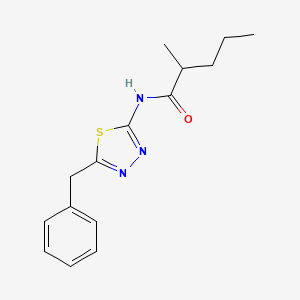
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11174447.png)
